molecular formula C6H6IN3O B1213282 2-Iodoisonicotinic acid hydrazide CAS No. 29247-87-8

2-Iodoisonicotinic acid hydrazide

Cat. No. B1213282
CAS RN: 29247-87-8
M. Wt: 263.04 g/mol
InChI Key: UBGFSOJYQCZOQB-UHFFFAOYSA-N
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Description

2-Iodoisonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide . It has been studied for its potential as a radiotracer for tuberculosis .


Synthesis Analysis

The synthesis of 2-Iodoisonicotinic acid hydrazide involves the incorporation of Iodine-123 into the methyl ester molecule by an exchange reaction in glacial acetic acid . The radiotracer is then extracted with ether and the solvent is evaporated. The residue is re-dissolved in anhydrous ethanol and treated with hydrazine under anhydrous conditions to obtain 2-Iodoisonicotinic acid hydrazide .


Molecular Structure Analysis

The molecular formula of 2-Iodoisonicotinic acid hydrazide is C6H6IN3O . The structure of isonicotinyl hydrazide derivatives was first pre-optimized with the Molecular Mechanics Force Field (MM+) procedure included in Hyperchem 6.03 and the resulting geometries are further refined by means of the semiempirical method PM3 (Parametric Method-3) .


Chemical Reactions Analysis

Isonicotinic acid hydrazide derivatives, including 2-Iodoisonicotinic acid hydrazide, have been synthesized and tested in vitro for antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activity against various other strains .

Safety And Hazards

According to the safety data sheet, 2-Iodoisonicotinic acid hydrazide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on 2-Iodoisonicotinic acid hydrazide and its derivatives continues, particularly in the context of developing new drugs for the treatment of tuberculosis . The compound’s potential as a radiotracer for tuberculosis is also being explored .

properties

IUPAC Name

2-iodopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGFSOJYQCZOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183509
Record name 2-Iodoisonicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodoisonicotinic acid hydrazide

CAS RN

29247-87-8
Record name 2-Iodoisonicotinic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029247878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodoisonicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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